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Compound of Interest

Compound Name: Chitobiose octaacetate

Cat. No.: B15589258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for Chitobiose octaacetate (Peracetylchitobiose), a fully acetylated derivative of chitobiose.

The information presented herein is essential for the structural elucidation, purity assessment,

and quality control of this compound in research and drug development settings. This guide

details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with detailed experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural analysis of Chitobiose
octaacetate, providing information on the connectivity and stereochemistry of the molecule.

Due to the complete acetylation, the chemical shifts of the pyranose ring protons and carbons

are shifted downfield compared to the unacetylated form.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Chitobiose octaacetate is characterized by distinct regions

corresponding to the pyranose ring protons, the N-acetyl protons, and the O-acetyl protons.

The spectrum is typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide

(DMSO-d₆).

Table 1: Predicted ¹H NMR Chemical Shifts for Chitobiose Octaacetate
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Proton Type
Predicted Chemical

Shift (δ) ppm
Multiplicity Notes

Anomeric Protons (H-

1, H-1')
4.5 - 6.0 d or dd

The chemical shift and

coupling constants are

diagnostic of the

anomeric

configuration.

Ring Protons (H-2 to

H-6, H-2' to H-6')
3.5 - 5.5 m

Complex overlapping

multiplets are

expected in this

region.

O-Acetyl Protons (-

OCOCH₃)
1.9 - 2.2 s

Multiple sharp singlets

corresponding to the

different acetyl

groups.

N-Acetyl Protons (-

NHCOCH₃)
~1.8 - 2.0 s

Two distinct singlets

for the two N-acetyl

groups.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of Chitobiose
octaacetate. The carbonyl carbons of the acetyl groups are readily identifiable at the downfield

end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for Chitobiose Octaacetate
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Carbon Type
Predicted Chemical Shift (δ)

ppm
Notes

Carbonyl Carbons (-C=O) 168 - 172
Signals from both O-acetyl and

N-acetyl groups.

Anomeric Carbons (C-1, C-1') 95 - 105
The chemical shift is indicative

of the glycosidic linkage.

Ring Carbons (C-2 to C-6, C-2'

to C-6')
60 - 80

Acetyl Methyl Carbons (-CH₃) 20 - 25

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups

in Chitobiose octaacetate. The spectrum is dominated by the absorptions of the acetyl

carbonyl groups and the glycosidic linkages. A key diagnostic feature is the absence of a broad

O-H stretching band, confirming the complete acetylation of the hydroxyl groups.[1]

Table 3: Characteristic IR Absorption Bands for Chitobiose Octaacetate

Functional Group
Characteristic Absorption

(cm⁻¹)
Intensity

C=O Stretching (Acetyl esters) 1735 - 1750 Strong

C=O Stretching (Amide I) 1650 - 1680 Strong

N-H Bending (Amide II) 1530 - 1550 Medium

C-H Stretching (Aliphatic) 2850 - 3000 Medium

C-O Stretching (Esters and

Ethers)
1000 - 1300 Strong, broad

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight of Chitobiose octaacetate and

can provide structural information through fragmentation analysis. The molecular formula of

Chitobiose octaacetate is C₂₈H₄₀N₂O₁₇, with a molecular weight of 676.62 g/mol .[2]

Electrospray ionization (ESI) is a common technique for the analysis of peracetylated

oligosaccharides.[3]

Table 4: Expected Mass Spectrometry Data for Chitobiose Octaacetate

Ion Expected m/z Notes

[M+H]⁺ 677.63 Protonated molecular ion.

[M+Na]⁺ 699.61
Sodiated adduct, often more

abundant.

[M+K]⁺ 715.58 Potassiated adduct.

Major Fragments

[M - CH₂CO]⁺ 635.60
Loss of a ketene molecule

from an acetyl group.

[M - CH₃COOH]⁺ 617.59
Loss of an acetic acid

molecule.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of Chitobiose octaacetate in approximately 0.6 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

standard probe is used.

¹H NMR Acquisition:
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Set the spectral width to cover the range of 0-10 ppm.

Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Process the data with an exponential window function and perform Fourier transformation.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0-200 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or

more) are typically required due to the lower natural abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of Chitobiose octaacetate with approximately 100-200 mg of

dry potassium bromide (KBr) using an agate mortar and pestle.

Press the mixture into a transparent pellet using a hydraulic press.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
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Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of Chitobiose octaacetate (e.g., 10-100

µg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with

a liquid chromatography system (LC-MS).[3]

Data Acquisition:

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Acquire spectra in positive ion mode to observe protonated and other adducts ([M+H]⁺,

[M+Na]⁺, [M+K]⁺).

For fragmentation studies (MS/MS), the precursor ion of interest is isolated and subjected

to collision-induced dissociation (CID).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of

Chitobiose octaacetate.
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Caption: Workflow for the spectroscopic analysis of Chitobiose octaacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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